REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[Br:14]NC(=O)CCC(N)=O>ClCCl.CN(C)C=O>[NH2:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[CH:4][C:5]([C:6]([OH:8])=[O:7])=[CH:9][C:10]=1[Br:14]
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Name
|
|
Quantity
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2.5 g
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Type
|
reactant
|
Smiles
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NC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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2.69 g
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Type
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reactant
|
Smiles
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BrNC(CCC(=O)N)=O
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Name
|
|
Quantity
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65.4 mL
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Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
3.3 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the mixture was quenched with saturated sodium sulfite
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Type
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ADDITION
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Details
|
Hydrochloric acid (1.0 M) was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted with dichloromethane
|
Type
|
WASH
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Details
|
The combined organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (3.65 g)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |